(2E)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid
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Overview
Description
(2E)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid is a compound that features a thiazole ring substituted with a 4-fluorophenyl group and a prop-2-enoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol . The reaction conditions often require heating and stirring to ensure complete formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or phenyl group.
Scientific Research Applications
(2E)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2E)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and the fluorophenyl group can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Fluorocinnamic acid: Similar in structure but lacks the thiazole ring.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring and a fluorophenyl group but differs in the overall structure.
Uniqueness
(2E)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid is unique due to the combination of the thiazole ring, the fluorophenyl group, and the prop-2-enoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2S/c13-9-3-1-8(2-4-9)12-14-10(7-17-12)5-6-11(15)16/h1-7H,(H,15,16)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYBJFXNZZTKRC-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C=CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC(=CS2)/C=C/C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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